Azole derivative 6
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Overview
Description
Azole derivative 6 is a member of the azole family, which consists of five-membered heterocyclic compounds containing at least one nitrogen atom. Azole derivatives are known for their broad range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azole derivative 6 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a substituted hydrazine with a carbonyl compound, followed by cyclization to form the azole ring . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Azole derivative 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as azolines or azolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized azole derivatives, reduced forms like azolines, and substituted azole compounds with different functional groups .
Scientific Research Applications
Azole derivative 6 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azole derivative 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antifungal applications, this compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Azole derivative 6 can be compared with other similar compounds, such as:
Imidazole: Known for its antifungal and antibacterial properties.
Triazole: Widely used in antifungal medications.
Tetrazole: Investigated for its potential in various pharmacological applications.
Uniqueness
This compound stands out due to its unique chemical structure, which allows for specific interactions with biological targets and its versatility in various scientific applications .
Properties
Molecular Formula |
C23H19ClFN3O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
3-[5-[4-(6-chloro-1H-benzimidazol-2-yl)-3-fluorophenyl]pyridin-2-yl]oxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C23H19ClFN3O3/c1-23(2,22(29)30)12-31-20-8-4-14(11-26-20)13-3-6-16(17(25)9-13)21-27-18-7-5-15(24)10-19(18)28-21/h3-11H,12H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
VDSPJLXCWHECIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=NC=C(C=C1)C2=CC(=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl)F)C(=O)O |
Origin of Product |
United States |
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